molecular formula C19H16FN5O B11254745 7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11254745
M. Wt: 349.4 g/mol
InChI Key: NKXWRTBRYADSSF-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . Industrial production methods may involve one-pot synthesis techniques using environmentally friendly catalysts such as dicationic molten salts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include formamide, formic acid, triethyl orthoformate, benzhydrazide, and hydrazine hydrate . Major products formed from these reactions include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been found to act as a selective human A3 adenosine receptor antagonist . This interaction can lead to various biological effects, including the inhibition of tumor cell growth and the modulation of immune responses.

Comparison with Similar Compounds

Similar compounds to 7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:

The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

IUPAC Name

7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16FN5O/c1-12-16(18(26)24-15-8-3-2-4-9-15)17(13-6-5-7-14(20)10-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23)

InChI Key

NKXWRTBRYADSSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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